POLY(DISPERSE RED 1 ACRYLATE)
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Overview
Description
Synthesis Analysis
The synthesis of medium molecular weight poly(sodium acrylate) demonstrates the intricate process of polymerization, where conditions such as temperature, time, and initiator concentration play crucial roles in determining the polymer's molecular weight and properties (G. Nd & C. In, 2002).
Molecular Structure Analysis
The immobilization of disperse red 1 onto polydiethyleneglycol-bis-allylcarbonate (CR-39) through radiation grafting with poly(acryloyl chloride) elucidates the modification in chemical structure upon grafting and dye immobilization. This process not only changes the color intensity but also the surface topography, as verified through FTIR-ATR spectroscopy and atomic force microscopy (Aliev et al., 2004).
Chemical Reactions and Properties
The preparation of polyacrylate-g-carbon black through free radical polymerization showcases the compound's ability to disperse in water, forming a stable hydrosol. This property is essential for its application in soap-free waterborne coatings, demonstrating significant improvements in dispersion and comprehensive performance (Li et al., 2001).
Physical Properties Analysis
The synthesis of poly(ethylene-co-1-tetradecylacrylate) and poly(ethylene-co-1-octadecylacrylate) as novel solid–solid phase change materials highlights the copolymers' thermal properties and phase transitions, important for thermal energy storage applications. The detailed characterization reveals two reversible phase transitions, indicating two morphologically distinct phases (Alkan et al., 2018).
Scientific Research Applications
1. Laser Patterning and Surface Modification
Poly(methylmethacrylate) films doped with Disperse Red 1 acrylate (DR1) have been studied for their ability to form patterned surfaces when exposed to laser scanning. This process results in periodical structures due to the Marangoni effect. The modified polymer surfaces are analyzed using various spectroscopic and microscopic techniques. Depending on the DR1 dotation method, different structures like fishnet or reversible patterns can be achieved (Tůma et al., 2013).
2. Photoisomerization Under High Pressure
The photoinduced isomerization of Poly(Disperse Red 1 Acrylate) under high external pressures has been explored. This research is significant for understanding the strength of azobenzene chromophores as artificial muscles. The thermal cis-trans isomerization process is monitored, showing changes in behavior under increasing pressure (Singleton et al., 2012).
3. Photocrosslinkable Surface Relief Gratings
An amorphous polymer containing Disperse Red 1 with crosslinkable acrylic groups has been developed for creating surface relief gratings. These gratings show high efficiency and improved thermal stability due to photocrosslinking, suggesting potential in various optical applications (Takase et al., 2003).
4. Charge-Separated Configurations in Electronic Materials
Studies on Poly(Disperse Red 1 Acrylate) have demonstrated its potential in electronic and optoelectronic devices. The material exhibits long-lived charge-separated configurations, which is crucial for its function in these applications (El-Khouly et al., 2009).
5. Polymer Complex Fibers with Azobenzene Functional Groups
Research on hydrogen-bonded polymer complex fibers containing Disperse Red 1 shows significant potential in photo-actuation applications. The mechanical properties of these fibers are affected by UV irradiation, suggesting uses in smart materials and sensors (Zhu et al., 2021).
Safety And Hazards
properties
CAS RN |
139427-10-4 |
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Product Name |
POLY(DISPERSE RED 1 ACRYLATE) |
Molecular Formula |
C9H19N3O |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.